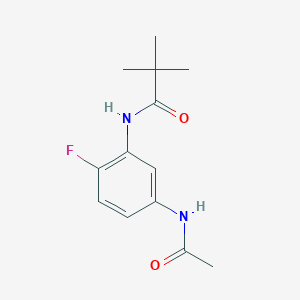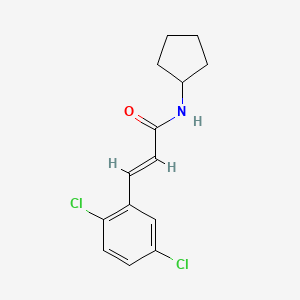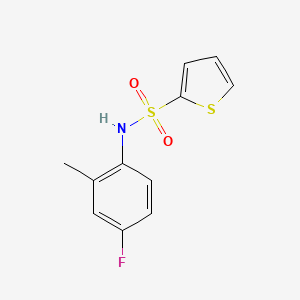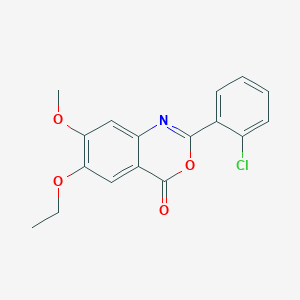
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes in the body. It was first isolated from the hypothalamus of pigs and subsequently identified as a member of the vasoactive intestinal peptide (VIP) family. PACAP-27 has been shown to have a wide range of biological activities, including neuroprotection, neuroregeneration, and immunomodulation.
作用机制
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide binds to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the most abundant in the brain and is responsible for the majority of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide's effects. Upon binding to its receptors, 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide activates a variety of intracellular signaling pathways, including cyclic AMP (cAMP), calcium, and mitogen-activated protein kinase (MAPK) signaling.
Biochemical and Physiological Effects
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has a wide range of biochemical and physiological effects, including:
- Neuroprotection: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to protect neurons from a variety of insults, including oxidative stress, excitotoxicity, and inflammation.
- Neuroregeneration: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to promote the growth and survival of neurons, making it a promising candidate for the treatment of neurodegenerative diseases.
- Anti-inflammatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
- Immunomodulatory: 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its versatility. It can be used in a variety of in vitro and in vivo models to study its effects on different biological processes. However, one limitation of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide is its short half-life, which can make it difficult to study its long-term effects.
未来方向
There are many potential future directions for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide research, including:
- Developing 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide analogs with improved pharmacokinetic properties
- Studying the effects of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide on different biological processes, such as metabolism and circadian rhythms
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide in combination with other drugs for the treatment of various diseases and conditions
- Developing new delivery methods for 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide, such as nanoparticles or gene therapy
- Investigating the potential use of 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide as a biomarker for various diseases and conditions.
合成方法
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, with the final product being purified using high-performance liquid chromatography (HPLC).
科学研究应用
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have neuroprotective effects in models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions.
属性
IUPAC Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-11-5-8-13(16)14(17)15-10-9-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOPQVBMUMHBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49672625 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-methyl-N-(2-phenylethyl)pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)


![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)